N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Catalog No.
S3018230
CAS No.
953991-74-7
M.F
C19H22ClN3O2S2
M. Wt
423.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-ox...

CAS Number

953991-74-7

Product Name

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclohexylacetamide

Molecular Formula

C19H22ClN3O2S2

Molecular Weight

423.97

InChI

InChI=1S/C19H22ClN3O2S2/c20-13-6-8-15(9-7-13)22-18(25)12-27-19-23-16(11-26-19)10-17(24)21-14-4-2-1-3-5-14/h6-9,11,14H,1-5,10,12H2,(H,21,24)(H,22,25)

InChI Key

SLZXEGOEBSUGIO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Solubility

not available

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound featuring a thiazole ring and a chlorophenyl group. Its molecular formula is C16H19ClN2OSC_{16}H_{19}ClN_{2}OS, and it has a molecular weight of approximately 334.85 g/mol. The compound is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities, and a cyclohexylamino group that enhances its pharmacological properties.

Typical of amides and thiazoles. These include:

  • Nucleophilic substitutions: The thiazole sulfur atom can participate in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The thiazole ring can be reduced to form derivatives with altered biological activity.

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibits significant biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Compounds containing thiazole rings have been reported to possess various pharmacological properties, including:

  • Anti-inflammatory: Inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
  • Antimicrobial: Activity against various bacterial strains, attributed to the thiazole moiety.
  • Anticancer: Potential to inhibit cancer cell proliferation, particularly through apoptosis induction.

The synthesis of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions:

  • Formation of Thiazole Derivative: Starting from 4-chlorophenyl compounds, thiazole rings can be synthesized via cyclization reactions involving thiourea.
  • Introduction of Cyclohexylamine: The cyclohexylamine group is introduced through nucleophilic substitution on an activated carbon center.
  • Acetamide Formation: The final step involves coupling the thiazole derivative with an acetamide group under appropriate conditions to yield the target compound.

N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory and analgesic drugs.
  • Research: In studies exploring the mechanisms of action of thiazole derivatives in biological systems.

Interaction studies suggest that this compound may interact with various biological targets, including:

  • Cyclooxygenase Enzymes: As a potential inhibitor, it may selectively inhibit COX-2 over COX-1, reducing side effects commonly associated with non-steroidal anti-inflammatory drugs.
  • Cellular Receptors: Binding affinity studies can reveal interactions with specific receptors involved in pain and inflammation pathways.

Several compounds share structural similarities with N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-N-methylacetamideC9H10ClNC_{9}H_{10}ClNSimpler structure without thiazole
4-(4-chlorothiophen-2-yl)thiazol-2-aminesC10H8ClN3SC_{10}H_{8}ClN_{3}SContains thiophene instead of phenyl
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamideC11H10ClN3OSC_{11}H_{10}ClN_{3}OSChlorinated derivatives with varied biological activity

The uniqueness of N-(4-chlorophenyl)-2-((4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide lies in its complex structure combining both thiazole and cyclohexylamine functionalities, which may lead to enhanced pharmacological profiles compared to simpler analogs.

XLogP3

4.4

Dates

Modify: 2023-08-17

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